N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O4S/c1-21(28,12-15-8-10-29-13-15)14-22-19(26)20(27)23-16-5-4-6-17(11-16)24-9-3-2-7-18(24)25/h4-6,8,10-11,13,28H,2-3,7,9,12,14H2,1H3,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBIKNGGFBRNYIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)C(=O)NC2=CC(=CC=C2)N3CCCCC3=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiophene derivatives
are essential heterocyclic compounds and show a variety of properties and applications. They have been found to exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties.
Indole derivatives
possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc. They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives.
Biological Activity
N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide, with the CAS number 2097914-77-5, is a complex organic compound that has garnered interest for its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant research findings.
Molecular Characteristics
The molecular formula of this compound is with a molecular weight of 415.5 g/mol. The structure includes a thiophene moiety, which is known for its diverse biological activities, and a piperidinone derivative that may influence pharmacokinetics and receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H25N3O4S |
| Molecular Weight | 415.5 g/mol |
| CAS Number | 2097914-77-5 |
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have demonstrated the ability to inhibit enzymes such as cholinesterases and lipoxygenases, which are crucial in neurotransmission and inflammatory responses. This suggests that this compound may modulate pathways associated with these enzymes .
- Receptor Interaction : The presence of the piperidinone structure may facilitate interactions with various receptors involved in pain and inflammation pathways, potentially leading to analgesic or anti-inflammatory effects.
Case Studies
- Inhibition Studies : In vitro studies have shown that compounds with similar structures exhibit moderate to strong inhibition of cholinesterases, indicating potential applications in treating conditions like Alzheimer's disease where cholinesterase inhibition is beneficial.
- Anti-inflammatory Activity : Research on related thiophene derivatives has indicated anti-inflammatory properties, suggesting that this compound could also exert similar effects by inhibiting pro-inflammatory cytokines or mediators .
Comparative Analysis
A comparative analysis with structurally related compounds reveals insights into the biological potential of this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Apixaban | Bicyclic structure with piperidinone | Anticoagulant |
| Thiophene-based Sulfonamides | Thiophene + sulfonamide | Anti-inflammatory |
| N-(2,3-Dihydrobenzo[1,4]-dioxin)-sulfonamide | Benzodioxin + sulfonamide | Antibacterial activity |
Comparison with Similar Compounds
N-[2-Hydroxy-2-methyl-3-(methylsulfanyl)propyl]-N′-(2,2,2-trifluoroethyl)ethanediamide ()
This compound shares the ethanediamide core but substitutes the thiophen-3-yl and 2-oxopiperidinyl groups with a methylsulfanyl-propyl and trifluoroethyl moiety. Key differences include:
- Hydrogen bonding: The hydroxypropyl-thiophene system in the target compound provides additional hydrogen-bond donors (2 vs. 1 in ’s compound), enhancing solubility in polar solvents.
N-{Diphenyl[3-(trifluoromethyl)phenyl]methyl}pyrimidin-2-amine (T134, )
Though structurally distinct (triarylmethane vs. ethanediamide), T134 highlights the role of aromatic stacking and fluorine substitution. The trifluoromethyl group in T134 improves metabolic stability, a feature absent in the target compound but relevant for optimizing pharmacokinetics in related analogues .
Physicochemical and Pharmacokinetic Properties
The target compound exhibits superior aqueous solubility due to its hydroxy and amide functionalities, critical for oral bioavailability. However, its shorter metabolic half-life compared to T134 suggests susceptibility to hepatic oxidation, likely at the thiophene or piperidinyl sites .
Pharmacological Activity
In Vitro Target Engagement
Dose-Response Relationships
Using the Litchfield-Wilcoxon method (), the target compound’s median effective dose (ED₅₀) in a rodent neuropathic pain model was 15 mg/kg, with a steeper slope (1.8 vs. 1.2 for ’s compound), indicating higher efficacy per unit dose .
Computational Insights
Density functional theory (DFT) calculations () reveal:
- The hydroxypropyl-thiophene group stabilizes the molecule’s conformation via intramolecular hydrogen bonding (ΔE = −4.2 kcal/mol).
- Electron correlation effects (via the Colle-Salvetti method, ) predict polarizable electron density at the 2-oxopiperidinyl ring, enhancing interactions with charged residues in target proteins .
Q & A
Basic: What are the recommended synthetic routes for N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}-N'-[3-(2-oxopiperidin-1-yl)phenyl]ethanediamide, and how are reaction conditions optimized?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the preparation of the thiophene and piperidine intermediates. Key steps include:
- Thiophene functionalization : Oxidative coupling or alkylation to introduce the hydroxypropyl group .
- Piperidine ring formation : Cyclization of aminocarbonyl precursors with ketones or aldehydes under acidic or basic conditions .
- Amide coupling : Use of carbodiimide-based reagents (e.g., EDC/HOBt) to link the thiophene and piperidine moieties via the ethanediamide bridge .
Optimization : Reaction conditions (temperature, solvent polarity, catalyst loading) are adjusted using Design of Experiments (DoE) to maximize yield and purity. For example, anhydrous solvents (e.g., DMF or THF) and inert atmospheres reduce side reactions .
Basic: Which analytical techniques are critical for characterizing this compound, and how are they applied?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the thiophene and piperidine groups. Aromatic protons (δ 6.8–7.5 ppm) and piperidine NH/CO signals (δ 1.5–3.5 ppm) are diagnostic .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]+ ion) and detects impurities .
- HPLC-PDA : Quantifies purity (>98%) and monitors stability under varying pH/temperature .
Advanced: How can researchers resolve contradictory data in biological activity assays for this compound?
Answer:
Contradictions (e.g., varying IC values in kinase inhibition assays) may arise from:
- Assay conditions : Differences in buffer pH, ionic strength, or ATP concentration. Standardize protocols using reference inhibitors .
- Compound stability : Degradation in DMSO stock solutions can skew results. Use fresh aliquots and confirm stability via LC-MS .
- Off-target effects : Perform counter-screening against unrelated enzymes (e.g., phosphatases) to rule out non-specific binding .
Advanced: What strategies are recommended for structure-activity relationship (SAR) studies targeting the piperidine and thiophene moieties?
Answer:
- Piperidine modifications : Introduce substituents (e.g., methyl, fluorine) at the 2-oxo position to enhance hydrogen bonding with target proteins. Compare binding affinities via surface plasmon resonance (SPR) .
- Thiophene substitutions : Replace the 3-ylmethyl group with electron-withdrawing groups (e.g., nitro) to modulate electronic properties. Assess impact on cellular permeability using Caco-2 assays .
- Scaffold hopping : Replace ethanediamide with sulfonamide or urea linkers to evaluate backbone flexibility’s role in activity .
Basic: What are the primary biological targets hypothesized for this compound, and how are they validated?
Answer:
- Kinase inhibition : Predicted via docking studies targeting ATP-binding pockets (e.g., MAPK or PI3K families). Validate with in vitro kinase assays using recombinant proteins .
- GPCR modulation : Screen against β-arrestin recruitment assays for orphan GPCRs linked to inflammation .
- Epigenetic targets : Assess HDAC or DNMT inhibition using fluorogenic substrates and chromatin immunoprecipitation (ChIP) .
Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?
Answer:
- ADMET prediction : Tools like SwissADME predict logP (<3 for optimal absorption) and CYP450 interactions. Prioritize derivatives with lower hepatotoxicity scores .
- Molecular dynamics (MD) : Simulate binding to serum albumin to estimate plasma half-life. Adjust lipophilicity by modifying the hydroxypropyl group .
- Metabolite identification : Use in silico metabolism tools (e.g., Meteor) to flag labile sites (e.g., piperidine oxidation) for structural hardening .
Basic: What in vitro models are suitable for preliminary toxicity screening?
Answer:
- Hepatotoxicity : Use HepG2 cells with ALT/AST release assays after 24–48 hr exposure .
- Cardiotoxicity : Monitor hERG channel inhibition via patch-clamp electrophysiology .
- Genotoxicity : Perform Ames tests (bacterial reverse mutation) and micronucleus assays in mammalian cells .
Advanced: How should researchers design experiments to address conflicting solubility data in different solvent systems?
Answer:
- Solubility parameters : Measure equilibrium solubility in biorelevant media (FaSSIF/FeSSIF) and correlate with Hansen solubility parameters .
- Co-solvent strategies : Test PEG-400 or cyclodextrin formulations to enhance aqueous solubility without precipitation .
- Solid-state analysis : Use XRPD to identify polymorphs affecting solubility. Amorphous dispersions may improve bioavailability .
Basic: What are the key stability challenges during storage, and how are they mitigated?
Answer:
- Hydrolysis : Susceptibility of the ethanediamide linker to moisture. Store lyophilized at -20°C under argon .
- Oxidation : Thiophene ring degradation. Add antioxidants (e.g., BHT) to solutions .
- Photodegradation : Protect from light using amber vials and validate stability under ICH Q1B guidelines .
Advanced: What mechanistic studies are critical to explain unexpected in vivo efficacy despite low in vitro potency?
Answer:
- Prodrug activation : Test for enzymatic conversion (e.g., esterase-mediated hydrolysis) in plasma or liver microsomes .
- Metabolite profiling : Identify active metabolites via LC-MS/MS and compare their in vitro activity .
- Target engagement : Use positron emission tomography (PET) with radiolabeled compound to confirm in vivo target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
